4-氨基-1-(5-氯-5-脱氧-β-D-呋喃核糖基)-2(1H)-嘧啶酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

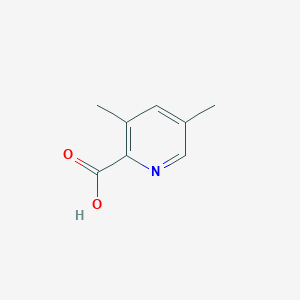

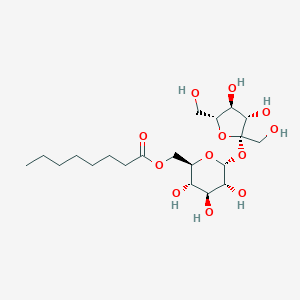

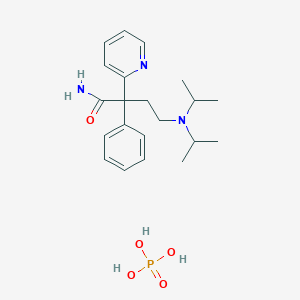

The compound 4-Amino-1-(5-chloro-5-deoxy-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone is a nucleoside analog that is structurally related to pyrimidine derivatives. It is synthesized through a series of chemical reactions that involve the glycosylation of nucleobase anions and subsequent deprotection and displacement reactions. This compound is of interest due to its potential biological activity and its structural similarity to other biologically active compounds such as allopurinol.

Synthesis Analysis

The synthesis of related pyrimidine nucleosides has been described in the literature. For instance, the synthesis of allopurinol and 4-amino-1H-pyrazolo[3,4-d]pyrimidine N1- and N2-(beta-D-arabinofuranosides) involves the glycosylation of a pyrimidine derivative with an arabinofuranosyl chloride, followed by deprotection and nucleophilic displacement reactions . Although the exact synthesis of 4-Amino-1-(5-chloro-5-deoxy-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone is not detailed in the provided papers, the methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of reaction products from 2-amino-4(3H)-pyrimidinone with chloroformyl isocyanate was elucidated using X-ray crystal structure analyses, and the predominant tautomeric form in DMSO solution was identified by 13C NMR analysis . These techniques are crucial for confirming the molecular structure and understanding the tautomeric forms of pyrimidine nucleosides.

Chemical Reactions Analysis

Pyrimidine nucleosides can undergo various chemical reactions, including glycosylation, deprotection, and nucleophilic displacement. The glycosylation reaction is stereoselective and can lead to the formation of different anomers and glycosylation positions, as evidenced by the synthesis of allopurinol derivatives . These reactions are important for the synthesis of specific nucleoside analogs and can influence their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine nucleosides, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the stability of a nucleoside analog in the presence of enzymes like adenosine deaminase can be assessed by its half-life, which is an important factor for its potential therapeutic use . The tautomeric forms of the compound, as identified by NMR analysis, can also affect its chemical properties and interactions .

科学研究应用

核苷类似物和结构研究

4-氨基-1-(5-氯-5-脱氧-β-D-呋喃核糖基)-2(1H)-嘧啶酮在结构上与各种核苷类似物有关,这些类似物因其构象动力学、潜在的生物活性和在晶体学中的应用而被广泛研究。研究重点介绍了此类化合物的合成、结构特征和潜在治疗应用。

构象分析和糖部分研究:已广泛研究了修饰的 DNA 成分的结构特征,例如含有吡唑并[3,4-d]嘧啶 2'-脱氧-2'-氟-β-D-阿拉伯核苷的成分。这些核苷因其显着的刚性 N-构象而闻名,这与母体嘌呤 2'-脱氧-2'-氟-β-D-阿拉伯核苷的构象不同。此类研究对于了解这些核苷的分子动力学和潜在的生物学意义至关重要 (何、Mikhailopulo 和 Seela,2003 年)。

合成和立体选择性:已对卤代 7-脱氮嘌呤核苷的立体选择性合成进行了研究。这些研究重点是了解不同取代基对碱部分和糖构象的影响,从而深入了解这些核苷的结构多样性和潜在生物活性 (彭和 Seela,2004 年)。

晶体学分析和固态构象:对 2'-脱氧-5-炔丙基胞苷等化合物的研究揭示了它们形成不同固态构象的能力。此类研究在晶体学中至关重要,并提供了对这些核苷类似物的分子相互作用和稳定性的更深入了解 (Seela 等,2007 年)。

不天然氨基酸的高级合成技术:已努力合成新的不天然氨基酸,并结合嘧啶酮环。合成化学方面的这些进步扩展了药物设计和新型治疗剂开发的工具包 (ElMarrouni 和 Heras,2015 年)。

药物设计中的阳离子互变异构和分子识别:对嘧啶的研究,特别是它们的阳离子互变异构和分子识别过程,在药物开发中至关重要。了解这些化合物的氢键和结构动力学有助于设计具有靶向作用的药物 (Rajam 等,2017 年)。

属性

IUPAC Name |

4-amino-1-[(2R,3S,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O4/c10-3-4-6(14)7(15)8(17-4)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7+,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGIZMWGUQVFSE-CCXZUQQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CCl)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CCl)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-(5-chloro-5-deoxy-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone | |

CAS RN |

32659-31-7 |

Source

|

| Record name | 4-Amino-1-(5-chloro-5-deoxy-β-D-arabinofuranosyl)-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32659-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Chloro-5'-deoxyarabinosylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032659317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

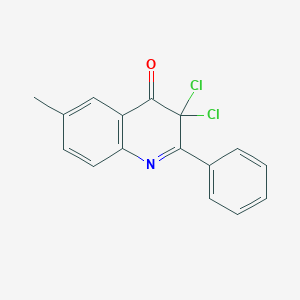

![(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B123074.png)